molecular formula C16H11Cl2N3O2S B2379684 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine CAS No. 338417-69-9

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine

Cat. No. B2379684
CAS RN: 338417-69-9
M. Wt: 380.24
InChI Key: FEPFZAXWXDKZDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions . For instance, a compound with a similar structure, “4- {2,4-Bis [ (4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid”, was synthesized based on a scheme suggested from retrosynthetic analysis . This compound is a new monomer for the preparation of sulfonated poly(arylene ether sulfones) used as a solid polymer electrolyte in fuel cells .

Scientific Research Applications

Synthesis and Antiviral Activity

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine and its derivatives have been studied for their potential in antiviral applications. For example, Chen et al. (2010) synthesized derivatives of this compound and evaluated their anti-tobacco mosaic virus activity, showing some compounds exhibited significant antiviral properties (Chen et al., 2010).

Synthesis of Pyrrolidines

The acid-catalyzed reaction of this compound with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines. This method, as explored by Smolobochkin et al. (2017), provides a convenient synthesis route for pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Chlorosulfonation Studies

Investigations into the chlorosulfonation of related compounds have been conducted. Baldwin et al. (1977) researched the chlorosulfonation of 2-arylimidazoles, leading to sulfonyl chloride derivatives and their characterization as sulfonamides (Baldwin et al., 1977).

Antimicrobial Applications

Compounds synthesized using 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine have been investigated for antimicrobial activities. Hafez et al. (2016) synthesized novel spiro compounds with biologically active sulfonamide, showing potent antibacterial and antifungal properties (Hafez et al., 2016).

Cardiovascular Applications

In cardiovascular research, Carosati et al. (2009) studied the stereoselective behavior of a functional analogue of this compound, finding significant differences between enantiomers that agreed with experimental data and could have implications for cardiac stereoselectivity (Carosati et al., 2009).

Crystal Structure Analysis

Studies have also been conducted on the crystal and molecular structure of similar compounds. Adamovich et al. (2017) used X-ray diffraction to determine the structure of methyl-(4-chlorophenyl)sulfone, providing insights into the molecular arrangement and interactions of these compounds (Adamovich et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially have various biological or chemical activities depending on its exact structure and the context in which it is used .

properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)24(22,23)13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPFZAXWXDKZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine

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